N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARVXPRBMZYAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be achieved through various synthetic routes. One common method involves the reaction of benzo[d]thiazole-5-amine with 3-bromo-1-(4-chlorophenyl)propan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the use of benzo[d]thiazole-5-thiol as a starting material. This compound can undergo nucleophilic substitution reactions with 3-chloropropanoyl chloride in the presence of a base to yield the corresponding propanamide derivative. The reaction conditions may vary depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions. The reactions are usually conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design and development of new therapeutic agents.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases. Its unique structure allows for interactions with specific biological targets, making it a valuable scaffold for drug discovery.
Industry: N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is used in the production of specialty chemicals and materials. Its applications include the development of new polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents.
Comparison with Similar Compounds
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide: Similar structure but with the benzo[d]thiazole moiety attached at a different position.
N-(benzo[d]thiazol-5-yl)-3-((4-methylphenyl)thio)propanamide: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.
The unique combination of the benzo[d]thiazole moiety and the 4-chlorophenylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety coupled with a 4-chlorophenyl thio group and a propanamide backbone. The synthesis typically involves the reaction of benzo[d]thiazole derivatives with appropriate thio compounds and amides, leading to the formation of this target molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, benzothiazole compounds have shown promise in inhibiting the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
- Case Study : In a study evaluating the anti-tumor effects of benzothiazole derivatives, it was found that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. For instance, compounds with electron-withdrawing groups exhibited higher potency against cancer cells compared to their counterparts without such modifications .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| 4i | HOP-92 | 2.5 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, which are crucial in treating conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that benzothiazole derivatives can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. Studies have reported that compounds similar to this compound exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzothiazole derivatives. The presence of halogen substituents (like chlorine in the 4-position of the phenyl ring) has been shown to enhance lipophilicity and improve cell permeability, thereby increasing biological efficacy.
- Electron-Withdrawing Groups : Enhance potency by stabilizing negative charges during interaction with biological targets.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane penetration and bioavailability.
- Thio Group Influence : The thio group plays a vital role in enhancing the interactions with target proteins, potentially increasing binding affinity.
Q & A
Basic: What are the recommended synthetic routes for N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: React 5-aminobenzo[d]thiazole with a chlorinated thiol precursor (e.g., 4-chlorothiophenol) under basic conditions to form the thioether linkage. Triethylamine or sodium hydroxide is commonly used to deprotonate intermediates .
- Step 2: Coupling the thioether intermediate with a propanamide derivative via nucleophilic acyl substitution. Chloroacetyl chloride or similar reagents are employed in anhydrous solvents like dichloromethane or acetonitrile .
- Purification: Flash column chromatography (1–5% MeOH/CH₂Cl₂) or recrystallization from ethanol-DMF mixtures ensures high purity (>95%) .
Basic: How is the compound structurally characterized?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of the thioether and amide bonds. Key signals include δ ~7.5–8.5 ppm (aromatic protons) and δ ~3.5–4.0 ppm (methylene groups adjacent to sulfur) .
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the molecular formula .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-S stretch) confirm functional groups .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
- EGFR Inhibition: Structural analogs (e.g., compound 8b in ) show IC₅₀ values as low as 14.8 nM against mutant EGFR via hydrogen bonding with Met793 and Thr854 residues .
- Anti-Angiogenic Effects: Benzothiazole-thioether derivatives inhibit vascular endothelial growth factor (VEGF) pathways in vitro, with IC₅₀ values <10 µM in endothelial cell assays .
Advanced: What is the hypothesized mechanism of action for this compound in oncology research?
Answer:
- Kinase Inhibition: The benzothiazole core interacts with ATP-binding pockets in kinases (e.g., EGFR, VEGFR2). Computational docking studies suggest the 4-chlorophenylthio group enhances hydrophobic interactions with kinase subdomains .
- Reactive Oxygen Species (ROS) Modulation: Thioether linkages may induce redox cycling, leading to selective cytotoxicity in cancer cells .
Advanced: How do structural modifications impact bioactivity?
Answer:
- Substituent Effects:
- Chlorine Position: Para-substitution (4-chlorophenyl) optimizes steric compatibility with kinase pockets compared to meta- or ortho-substitution .
- Thioether vs. Sulfone/Sulfoxide: Oxidation of the thioether to sulfone (e.g., via NaBO₃·4H₂O) reduces potency, as seen in pesticidal analogs (36% yield, reduced activity) .
- Amide Linkers: Replacement with ester or urea groups decreases binding affinity by ~50% in kinase assays .
Advanced: How should researchers address contradictory data in biological assays?
Answer:
- Assay Variability: Discrepancies in IC₅₀ values (e.g., EGFR inhibition ranging from 14.8 nM to >1 µM) may arise from differences in cell lines (mutant vs. wild-type EGFR) or assay conditions (ATP concentration) .
- Validation Strategies:
Advanced: What computational methods predict molecular interactions with therapeutic targets?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding to EGFR (PDB: 4HJO). The 4-chlorophenylthio group forms π-π stacking with Phe723, while the benzothiazole nitrogen hydrogen-bonds to Thr854 .
- MD Simulations: 100-ns simulations in explicit solvent (e.g., GROMACS) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: What in vivo challenges are anticipated for this compound?
Answer:
- Pharmacokinetics: The thioether group may undergo glutathione-mediated metabolism, reducing bioavailability. Pro-drug strategies (e.g., masking the thiol) are recommended .
- Toxicity: Benzothiazole derivatives show hepatotoxicity at >50 mg/kg in murine models. Dose optimization and liver function monitoring are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
